molecular formula C20H19N3O5S2 B11643141 Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11643141
M. Wt: 445.5 g/mol
InChI Key: DPORSZUUWMTNFI-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including thieno[2,3-d]pyrimidine and benzene dicarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thione with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This typically includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.5 g/mol

IUPAC Name

dimethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H19N3O5S2/c1-10-11(2)30-18-16(10)17(21-9-22-18)29-8-15(24)23-14-6-12(19(25)27-3)5-13(7-14)20(26)28-4/h5-7,9H,8H2,1-4H3,(H,23,24)

InChI Key

DPORSZUUWMTNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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